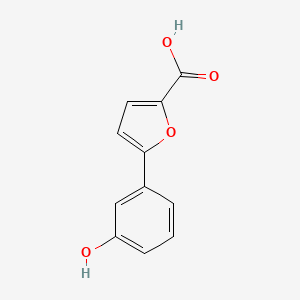
5-(3-hydroxyphenyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-hydroxyphenyl)furan-2-carboxylic acid: is an organic compound that belongs to the class of phenolic acids It features a furan ring substituted with a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-hydroxyphenyl)furan-2-carboxylic acid typically involves the condensation of 3-hydroxybenzaldehyde with furoic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of renewable solvents and catalysts, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(3-hydroxyphenyl)furan-2-carboxylic acid can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, where the furan ring is partially or fully hydrogenated.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Dihydro derivatives with reduced furan rings.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
Scientific Research Applications
Chemistry: 5-(3-hydroxyphenyl)furan-2-carboxylic acid is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has indicated that this compound may possess antioxidant and anti-inflammatory properties, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the production of polymers, resins, and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-(3-hydroxyphenyl)furan-2-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing the activity of target proteins. Additionally, the furan ring can interact with hydrophobic pockets in proteins, modulating their function.
Comparison with Similar Compounds
- 3-hydroxyphenylacetic acid
- 3-hydroxyphenylpropionic acid
- 3-hydroxyphenylvaleric acid
Comparison: 5-(3-hydroxyphenyl)furan-2-carboxylic acid is unique due to the presence of both a phenolic hydroxyl group and a furan ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds that lack the furan ring. The presence of the furan ring can enhance the compound’s ability to participate in π-π interactions and hydrogen bonding, making it a versatile molecule for various applications.
Properties
Molecular Formula |
C11H8O4 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-(3-hydroxyphenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H8O4/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6,12H,(H,13,14) |
InChI Key |
UWYDNQSZSBEWFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[Phosphono(thiomorpholin-4-yl)methyl]phosphonic acid](/img/structure/B8750163.png)
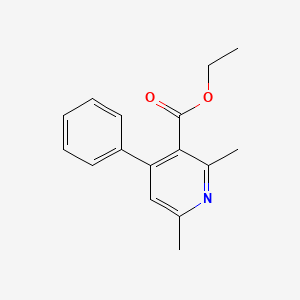
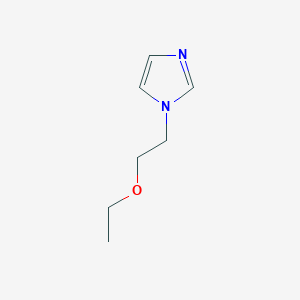

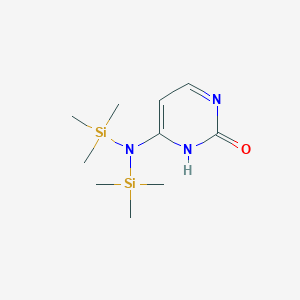
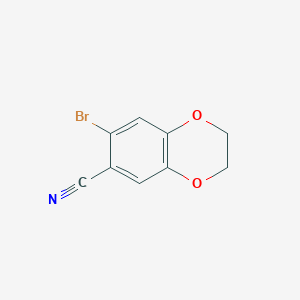
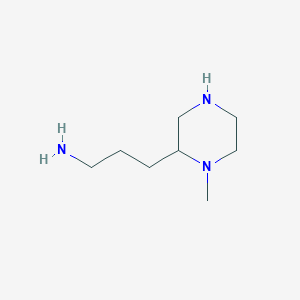
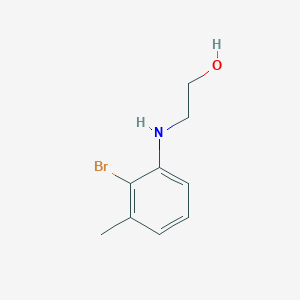
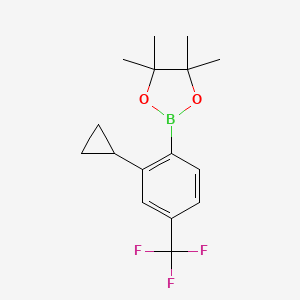
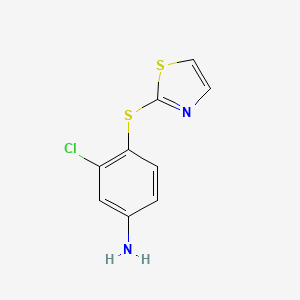


![6-(2-Chlorophenyl)-2-(methylthio)imidazo[1,2-A]pyrimido[5,4-E]pyrimidin-5(6H)-one](/img/structure/B8750232.png)

